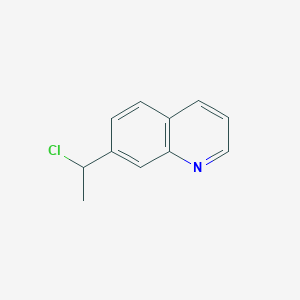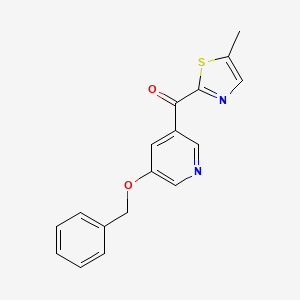
(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone is a heterocyclic compound that features both pyridine and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Pyridine Intermediate: This step involves the reaction of pyridine with benzyl alcohol under acidic conditions to form the benzyloxy pyridine intermediate.
Formation of the Methylthiazole Intermediate: This step involves the reaction of thiazole with methyl iodide under basic conditions to form the methylthiazole intermediate.
Coupling Reaction: The final step involves the coupling of the benzyloxy pyridine intermediate with the methylthiazole intermediate under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone: Unique due to its specific combination of pyridine and thiazole rings.
(5-(Methoxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone: Similar structure but with a methoxy group instead of a benzyloxy group.
(5-(Benzyloxy)pyridin-3-yl)(5-ethylthiazol-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H14N2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(5-methyl-1,3-thiazol-2-yl)-(5-phenylmethoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C17H14N2O2S/c1-12-8-19-17(22-12)16(20)14-7-15(10-18-9-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
XQQXVNMSJZNQTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C(=O)C2=CC(=CN=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


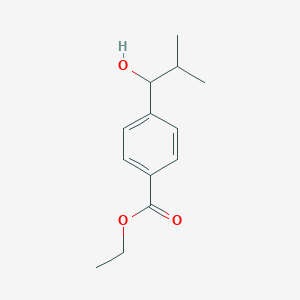
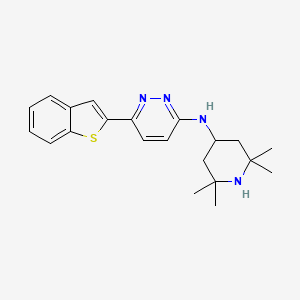
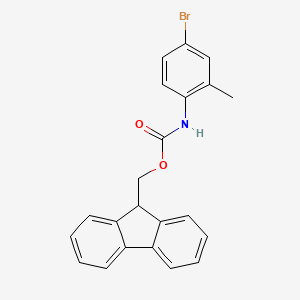
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
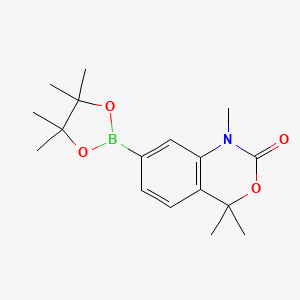

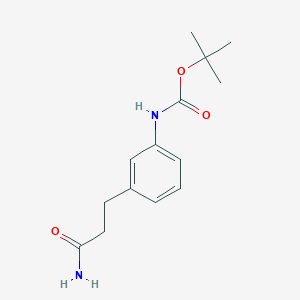
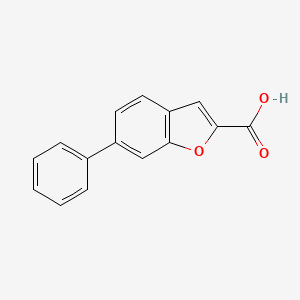
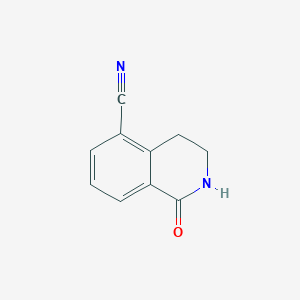
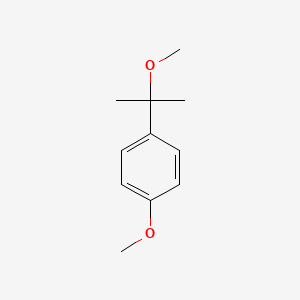
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)

